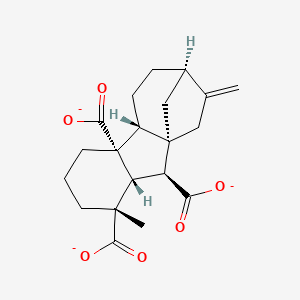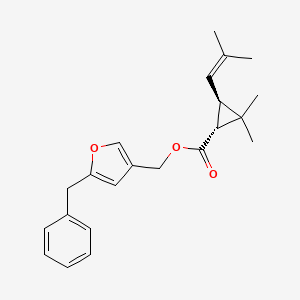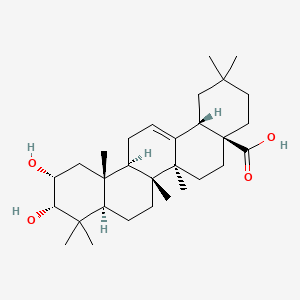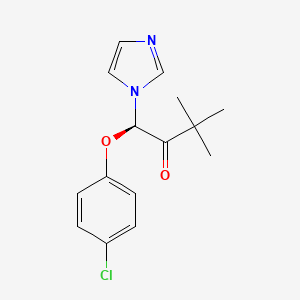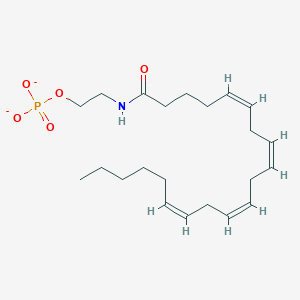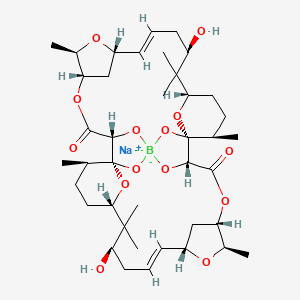
Aplasmomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-aplasmomycin is a macrolide antibiotic and a boron oxoanion.
Wissenschaftliche Forschungsanwendungen
1. Inhibition of the Futalosine Pathway
Aplasmomycin, a boron-containing macrodiolide isolated from Streptomyces sp. K15-0223, has been identified as a specific inhibitor of the futalosine pathway. This pathway is a non-canonical method of menaquinone biosynthesis operating in Helicobacter pylori. Boromycin, an analog of aplasmomycin, exhibits similar activity (Shimizu et al., 2018).
2. Synthesis of Tetrahydrofuran Precursor
The synthesis of the Aplasmomycin tetrahydrofuran is a key component in its chemical structure. A highly stereoselective iodocyclisation process is used to create the b-iodotetrahydrofuran 10, which is a precursor to Aplasmomycin. This process involves asymmetric dihydroxylation and Mitsunobu inversion techniques (Bew et al., 2000).
3. Crystal Structure Analysis
The crystal structure determination of specific compounds related to Aplasmomycin has allowed the confirmation of the relative stereochemistry between tetrasubstituted C atoms on the tetrahydrofuran moiety. This understanding is crucial in the synthesis and application of Aplasmomycin and its precursors (Bew et al., 2001).
4. Macrolide Ionophores Synthesis
The synthesis of macrodiolide ionophores like aplasmomycin A and boromycin involves complex chemical processes such as alkylation, regio- and stereoselective cyclization, and Mukaiyama macrolactonization. These methods are essential for creating these complex chemical structures (Avery et al., 2014).
Eigenschaften
CAS-Nummer |
61230-25-9 |
|---|---|
Molekularformel |
C40H60BNaO14 |
Molekulargewicht |
798.7 g/mol |
IUPAC-Name |
sodium;(1R,2R,5S,6R,8S,9E,12R,14S,17R,18R,22R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione |
InChI |
InChI=1S/C40H60BO14.Na/c1-21-15-17-31-37(5,6)29(42)13-9-11-26-20-28(24(4)47-26)49-36(45)34-40-22(2)16-18-32(51-40)38(7,8)30(43)14-10-12-25-19-27(23(3)46-25)48-35(44)33-39(21,50-31)54-41(52-33,53-34)55-40;/h9-12,21-34,42-43H,13-20H2,1-8H3;/q-1;+1/b11-9+,12-10+;/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,39+,40+,41?;/m1./s1 |
InChI-Schlüssel |
GEIYDRPAWIMINR-ZDKANEFWSA-N |
Isomerische SMILES |
[B-]123O[C@]45O[C@H](C([C@@H](C/C=C/[C@H]6O[C@@H]([C@H](C6)OC(=O)[C@H](O1)[C@]7(O2)O[C@H](C([C@@H](C/C=C/[C@H]8O[C@@H]([C@H](C8)OC(=O)[C@@H]4O3)C)O)(C)C)CC[C@H]7C)C)O)(C)C)CC[C@H]5C.[Na+] |
SMILES |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
Kanonische SMILES |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
Synonyme |
antibiotic 339-29 aplasmomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)
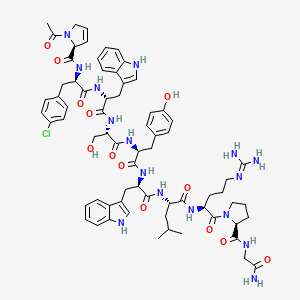

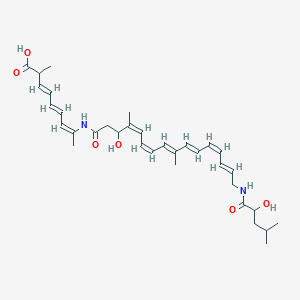
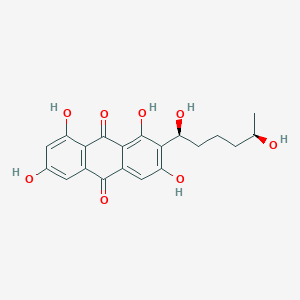

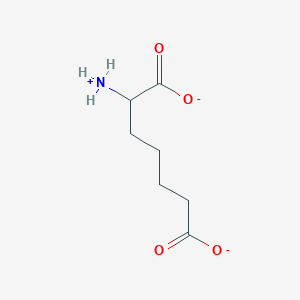
![(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
